CVT-2759

Description

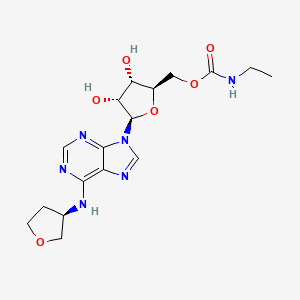

Structure

3D Structure

Properties

CAS No. |

342419-10-7 |

|---|---|

Molecular Formula |

C17H24N6O6 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate |

InChI |

InChI=1S/C17H24N6O6/c1-2-18-17(26)28-6-10-12(24)13(25)16(29-10)23-8-21-11-14(19-7-20-15(11)23)22-9-3-4-27-5-9/h7-10,12-13,16,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t9-,10-,12-,13-,16-/m1/s1 |

InChI Key |

OBAAIGREYDUOHX-ZGOQAQPGSA-N |

Isomeric SMILES |

CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O)O |

Canonical SMILES |

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(((5-(6-(oxolan-3-yl)amino)purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)-N-methylcarboxamide CVT 2759 CVT-2759 CVT2759 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: CVT-2759, a Partial Agonist of the A1-Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CVT-2759, a partial agonist of the A1-adenosine receptor (A1-AR). The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways and experimental workflows.

Introduction to CVT-2759 and the A1-Adenosine Receptor

The A1-adenosine receptor is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors.[1] It is widely distributed throughout the body, with notable expression in the heart, brain, adipose tissue, and kidneys. Activation of the A1-AR is primarily coupled to the inhibitory G proteins, Gi and Go.[2] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, A1-AR activation can modulate various ion channels, including activating potassium channels and inhibiting calcium channels, and can also stimulate phospholipase C (PLC).[1][2]

CVT-2759 has been characterized as a partial agonist of the A1-AR. Partial agonists are compounds that bind to and activate a receptor but have only partial efficacy at the receptor relative to a full agonist. This property can be advantageous in therapeutic applications, as it may allow for a targeted physiological response while avoiding the adverse effects associated with the maximal activation of a receptor. In the context of the A1-AR, full agonists can cause significant side effects such as high-grade atrioventricular (AV) block and profound bradycardia.

Mechanism of Action of CVT-2759

CVT-2759 exerts its effects by binding to the A1-adenosine receptor and inducing a conformational change that leads to the partial activation of downstream signaling pathways. Its primary characterized effect is the selective slowing of atrioventricular (AV) nodal conduction.

A1-Adenosine Receptor Signaling Pathway

The binding of an agonist, such as CVT-2759, to the A1-AR initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunits can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization contributes to the negative chronotropic (slowing of heart rate) and dromotropic (slowing of AV conduction) effects observed in cardiac tissue.

Figure 1: A1-Adenosine Receptor Signaling Pathway.

Quantitative Data for CVT-2759

The following table summarizes the key quantitative data reported for CVT-2759.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Binding Affinity (Ki) | 1.8 µM | Guinea Pig A1-ADOR | Radioligand Binding ([3H]CPX) | (Wu et al., 2001) |

| Functional Potency (EC50) | 3.1 µM | Guinea Pig Heart (AV Nodal Conduction) | Isolated Heart Preparation | (Wu et al., 2001) |

| Efficacy | Partial Agonist | Guinea Pig Heart (AV Nodal Conduction) | Isolated Heart Preparation | (Wu et al., 2001) |

| Efficacy | Full Agonist | Rat Adipocytes & FRTL-5 Cells | cAMP Accumulation Assay | (Wu et al., 2001) |

Experimental Protocols

Detailed experimental protocols for the characterization of CVT-2759 are provided below. While the exact, detailed protocols from the primary publication by Wu et al. (2001) are not fully available in the public domain, the following represents standard and widely accepted methodologies for the assays used.

Radioligand Binding Assay (Competitive)

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound like CVT-2759 for the A1-adenosine receptor.

Objective: To determine the inhibitory constant (Ki) of CVT-2759 by measuring its ability to displace a radiolabeled antagonist from the A1-adenosine receptor.

Materials:

-

Membrane Preparation: Guinea pig brain tissue, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

-

Radioligand: [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]CPX), a selective A1-AR antagonist.

-

Test Compound: CVT-2759 at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A1-AR ligand (e.g., 10 µM R-PIA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]CPX (close to its Kd value), and varying concentrations of CVT-2759.

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]CPX against the logarithm of the CVT-2759 concentration. Determine the IC50 value (the concentration of CVT-2759 that inhibits 50% of the specific binding of [3H]CPX). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a typical procedure to measure the effect of CVT-2759 on intracellular cAMP levels.

Objective: To determine the functional effect of CVT-2759 on adenylyl cyclase activity by measuring changes in intracellular cAMP concentrations.

Materials:

-

Cell Lines: Rat adipocytes or FRTL-5 cells.

-

Test Compound: CVT-2759 at various concentrations.

-

Stimulating Agent: Forskolin (to activate adenylyl cyclase and elevate basal cAMP levels).

-

Lysis Buffer: To lyse the cells and release intracellular cAMP.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF).

-

Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture rat adipocytes or FRTL-5 cells in appropriate media until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Add varying concentrations of CVT-2759 to the cells, followed by the addition of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the CVT-2759 concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel A1-adenosine receptor partial agonist.

Figure 2: Experimental Workflow for GPCR Partial Agonist Characterization.

Conclusion

CVT-2759 is a partial agonist of the A1-adenosine receptor with a demonstrated ability to selectively slow AV nodal conduction. Its partial agonism is a key feature, suggesting a therapeutic window that may avoid the significant adverse effects of full A1-AR agonists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the preclinical characterization of CVT-2759, highlighting its mechanism of action and potential as a therapeutic agent. Further research and clinical investigation are necessary to fully elucidate its clinical utility.

References

Preclinical Pharmacological Profile of CVT-2759: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of CVT-2759, a novel A₁ adenosine receptor partial agonist developed by CV Therapeutics. The data presented herein is primarily derived from a key study published in the American Journal of Physiology-Heart and Circulatory Physiology, which elucidates the compound's unique electrophysiological and biochemical properties.

Introduction

CVT-2759 was investigated as a potential therapeutic agent for cardiovascular disorders, specifically for controlling ventricular rate during atrial arrhythmias. The rationale for its development was to create a compound that could selectively slow atrioventricular (AV) nodal conduction without the significant side effects associated with full A₁ adenosine receptor agonists, such as high-grade AV block, bradycardia, and vasodilation. This document details the preclinical in vitro and ex vivo studies that characterized the pharmacological and functional profile of CVT-2759.

Mechanism of Action

CVT-2759 is a potent and selective partial agonist of the A₁ adenosine receptor (A₁-ADOR)[1][2][3][4]. Its therapeutic potential lies in its ability to modulate the activity of the A₁-ADOR, which is crucial in regulating cardiac conduction, particularly through the AV node[1][2][4][5][6]. As a partial agonist, CVT-2759 exhibits lower intrinsic efficacy compared to full agonists. This property allows it to slow AV nodal conduction and, consequently, the ventricular rate, while mitigating the risk of inducing complete heart block or profound bradycardia[1][2][4][7]. The compound's partial agonism also suggests a potential for reduced receptor desensitization with chronic use[8].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the preclinical evaluation of CVT-2759.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 0.18 µM | Reduction of [³H]CPX binding (in the absence of GTP) | MedChemExpress |

| IC₅₀ | 9.5 µM | Reduction of [³H]CPX binding (in the presence of 1 mM GTP) | MedChemExpress |

Table 2: Electrophysiological Effects in Isolated Guinea Pig Hearts

| Parameter | Effect of CVT-2759 | Concentration | Reference |

| S-H Interval | Increased from 45 ± 1 to 60 ± 3 ms | 0.1–100 µM (EC₅₀ = 3.1 µM) | [1][2][4] |

| AV Block | Did not cause second-degree AV block | Up to 100 µM | [1][2][4] |

| Atrial Rate | Moderate slowing (≤13%) | 0.1–100 µM | [1][2][4] |

| Atrial MAPD | No significant change | Not specified | [1][2][4] |

| Ventricular MAPD | No significant change | Not specified | [1][2][4] |

| Coronary Conductance | Increased | Only at concentrations >10 µM | [1][2][4] |

MAPD: Monophasic Action Potential Duration

Table 3: Functional Activity in Cellular Assays

| Cell Type | Effect of CVT-2759 on cAMP Content | Agonist Type | Reference |

| Rat Adipocytes | Full agonist (decrease in cAMP) | Full Agonist | [1][2][4] |

| FRTL-5 Cells | Full agonist (decrease in cAMP) | Full Agonist | [1][2][4] |

Experimental Protocols

Isolated Perfused Guinea Pig Heart Preparation

-

Animal Model: Male Hartley guinea pigs (300-400 g).

-

Perfusion Method: Hearts were rapidly excised and perfused via the aorta in a Langendorff apparatus.

-

Perfusate: Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose. The solution was gassed with 95% O₂-5% CO₂ to maintain a pH of 7.4 at 37°C.

-

Electrophysiological Recordings: A bipolar stimulating electrode was placed on the right atrium to pace the heart. A quadripolar recording electrode catheter was positioned across the tricuspid valve to record the His bundle electrogram. Atrial and ventricular monophasic action potentials were recorded using suction electrodes.

-

Drug Administration: CVT-2759 and other agents were infused into the aortic cannula at known concentrations.

Radioligand Binding Assays

-

Tissue Preparation: Membranes were prepared from guinea pig brain and rat adipocytes.

-

Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]CPX), a selective A₁ adenosine receptor antagonist.

-

Assay Conditions: Membranes were incubated with the radioligand and varying concentrations of CVT-2759 in the absence or presence of guanosine 5'-O-(3-thiotriphosphate) (GTPγS) or GTP to assess the affinity for the high- and low-affinity states of the receptor.

-

Data Analysis: The concentration of CVT-2759 that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined.

Cyclic AMP (cAMP) Assays

-

Cell Lines: Isolated rat adipocytes and Fischer rat thyroid line 5 (FRTL-5) cells.

-

Methodology: Cells were incubated with CVT-2759 in the presence of an adenylate cyclase stimulator (e.g., forskolin).

-

Measurement: The intracellular concentration of cAMP was determined using a competitive protein binding assay.

-

Purpose: To assess the functional activity of CVT-2759 on G-protein coupled A₁ adenosine receptors, which are negatively coupled to adenylate cyclase.

Visualizations

Signaling Pathway of A₁ Adenosine Receptor

Caption: A₁ Adenosine Receptor Signaling Pathway.

Experimental Workflow for Isolated Heart Studies

Caption: Isolated Heart Experimental Workflow.

Logical Relationship of CVT-2759's Properties

Caption: CVT-2759 Property Relationships.

Summary and Conclusion

The preclinical data for CVT-2759 demonstrate a unique pharmacological profile. As a partial agonist of the A₁ adenosine receptor, it effectively slows AV nodal conduction in a concentration-dependent manner without inducing high-grade AV block, a significant limitation of full A₁ agonists[1][2][4]. Furthermore, it exhibits minimal effects on heart rate and myocardial contractility at concentrations that affect AV conduction[1][2][4]. Interestingly, while acting as a partial agonist in cardiac tissue, CVT-2759 behaves as a full agonist in other cell types, such as rat adipocytes, highlighting potential tissue-specific functional selectivity[1][2][4].

These findings from preclinical studies suggested that CVT-2759 held promise as a novel therapeutic agent for the management of atrial arrhythmias, offering a potentially safer alternative to existing treatments. Further clinical development would be required to translate these preclinical observations into therapeutic benefits in patients.

References

- 1. A partial agonist of the A(1)-adenosine receptor selectively slows AV conduction in guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Adenosine receptors and cardiovascular disease: the adenosine-1 receptor (A1) and A1 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Differential effects of adenosine on antegrade and retrograde fast pathway conduction in atrioventricular nodal reentry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on CVT-2759 for Selective Atrioventricular Node Inhibition

This technical guide provides a comprehensive overview of CVT-2759, a selective partial agonist of the adenosine A1 receptor, focusing on its mechanism of action for atrioventricular (AV) node inhibition. This document outlines the core pharmacology, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

CVT-2759 is a partial agonist for the adenosine A1 receptor (A1-AR).[1][2][3] Unlike full adenosine agonists, which can cause severe side effects like high-grade AV block, profound bradycardia, and vasodilation, CVT-2759 exhibits a more moderate and selective effect on the AV node.[1][2] Its partial agonism allows for a controlled slowing of AV nodal conduction, which is beneficial for managing ventricular rate during atrial tachyarrhythmias, without the risk of complete heart block.[1][4]

The primary mechanism involves the activation of A1-AR in the AV node, which is coupled to inhibitory G-proteins (Gi/o).[5][6] This activation leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[1][5]

-

Activation of Potassium Channels: Specifically, the G-protein-gated inwardly rectifying potassium channels (GIRK or KAdo), which leads to hyperpolarization of the cell membrane.[5]

-

Inhibition of L-type Calcium Channels: The reduction in cAMP levels leads to decreased activity of L-type Ca2+ channels, reducing calcium influx.[5]

Collectively, these actions slow the conduction velocity (negative dromotropic effect) through the AV node.[5][7] CVT-2759's partial agonism means it has a lower intrinsic efficacy compared to full agonists like adenosine, resulting in a submaximal response even at high concentrations.[1][8] This property is key to its safety profile, as it avoids the excessive AV nodal inhibition that can lead to heart block.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on CVT-2759.

Table 1: Electrophysiological Effects of CVT-2759 on Isolated Guinea Pig Hearts

| Parameter | Control | CVT-2759 (at 10 µM) | EC50 | Reference |

| S-H Interval (ms) | 45 ± 1 | 60 ± 3 | 3.1 µM | [1][2] |

| Atrial Rate Slowing | - | ≤13% | - | [1][2] |

| Second-Degree AV Block | Not Observed | Not Observed | - | [1][2] |

Table 2: Comparative Effects of CVT-2759 and Adenosine on Isoproterenol-Stimulated Myocytes

| Agent | Concentration | Effect on Aftercontractions | Effect on Twitch Shortening | Reference |

| Adenosine | 10 µM | Inhibited | No effect | [8] |

| Adenosine | 100 µM | Inhibited | Reduced amplitude | [8] |

| CVT-2759 | 10 µM | Attenuated | No effect | [8] |

| CVT-2759 | 100 µM | Attenuated | No effect | [8] |

Experimental Protocols

Isolated Langendorff-Perfused Guinea Pig Heart Preparation

This protocol is foundational for assessing the electrophysiological effects of CVT-2759.

Objective: To determine the effects of CVT-2759 on atrioventricular conduction (S-H interval), heart rate, and other cardiac parameters in an ex vivo setting.

Methodology:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized.

-

Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with a modified Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C) and pressure.

-

Electrophysiological Recordings:

-

A bipolar stimulating electrode is placed on the right atrium to pace the heart.

-

Recording electrodes are placed on the surface of the right atrium and the His bundle area to record the intracardiac electrogram.

-

The S-H interval is measured as an index of AV nodal conduction time.

-

-

Drug Administration: CVT-2759 is administered in increasing concentrations (e.g., 0.1-100 µM) into the perfusion solution.

-

Data Analysis: Changes in the S-H interval, atrial rate, and the occurrence of AV block are recorded and analyzed.

Isolated Ventricular Myocyte Experiments

This protocol is used to investigate the cellular effects of CVT-2759, particularly its interaction with catecholamine-induced arrhythmogenic activity.

Objective: To compare the effects of CVT-2759 and adenosine on isoproterenol-stimulated arrhythmic activity (aftercontractions) and contractility (twitch shortening) in single ventricular myocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

-

Experimental Setup: Myocytes are placed in a chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

-

Stimulation and Recording:

-

Cells are field-stimulated to elicit contractions.

-

Cell shortening (twitch) and aftercontractions are measured using a video edge-detection system.

-

-

Drug Application:

-

Isoproterenol is added to the superfusion solution to induce aftercontractions.

-

CVT-2759 or adenosine is then added at various concentrations to assess their effects on the isoproterenol-induced changes.

-

-

Data Analysis: The amplitudes of twitch shortening and aftercontractions are measured and compared before and after drug application.

Signaling Pathways and Workflows

Adenosine A1 Receptor Signaling Pathway in the AV Node

Caption: Adenosine A1 receptor signaling cascade in AV nodal cells.

Experimental Workflow for Isolated Heart Studies

Caption: Workflow for assessing CVT-2759 effects in isolated hearts.

References

- 1. A partial agonist of the A(1)-adenosine receptor selectively slows AV conduction in guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Adenosine receptors and cardiovascular disease: the adenosine-1 receptor (A1) and A1 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CV Pharmacology | Adenosine [cvpharmacology.com]

- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Early-Stage Research on CVT-2759 for Cardiac Arrhythmias: A Review of Publicly Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Findings and a Path Forward

Extensive searches of publicly available scientific literature and clinical trial databases for information regarding "CVT-2759" have yielded no specific results. This suggests that "CVT-2759" may be an internal compound designation not yet disclosed in public forums, a very early-stage research molecule with no published data, or a potential misnomer.

The field of cardiac arrhythmia research is vast and dynamic, with numerous compounds under investigation at any given time. These molecules often target the complex interplay of ion channels and signaling pathways that govern the heart's electrical activity. The fundamental mechanisms of cardiac arrhythmias generally fall into two categories: abnormal impulse formation (such as enhanced automaticity or triggered activity) and disturbances in impulse conduction (like re-entry).

To provide a valuable resource in the absence of specific data on CVT-2759, this guide will outline the common experimental protocols and signaling pathways investigated in the preclinical assessment of novel anti-arrhythmic agents. This framework can serve as a blueprint for the potential evaluation of a compound like CVT-2759.

Hypothetical Experimental Workflow for a Novel Anti-Arrhythmic Agent

The preclinical evaluation of a new chemical entity for cardiac arrhythmias typically follows a structured progression from in vitro to in vivo models. This workflow is designed to characterize the compound's mechanism of action, potency, selectivity, and safety profile.

Caption: A typical preclinical experimental workflow for a novel anti-arrhythmic drug candidate.

Key Signaling Pathways in Cardiac Arrhythmogenesis

The development of cardiac arrhythmias often involves dysregulation of key signaling pathways that control cardiomyocyte excitability and calcium handling. A novel therapeutic agent would likely modulate one or more of these pathways.

The Cardiac Action Potential and Key Ion Channels

The cardiac action potential is a complex interplay of ion currents that dictates the heart's rhythm. Anti-arrhythmic drugs are often classified based on their primary ion channel targets.

Caption: Key ion channels contributing to the different phases of the cardiac action potential.

Calcium-Mediated Arrhythmogenic Signaling

Abnormalities in intracellular calcium handling can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias. This is a critical pathway for investigation.

Caption: Signaling cascade leading to calcium-mediated delayed afterdepolarizations and triggered arrhythmias.

Representative Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the preclinical evaluation of anti-arrhythmic compounds.

Table 1: Quantitative Data Summary from Hypothetical Ion Channel Screening

| Ion Channel | Assay Type | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| hERG (Kv11.1) | Patch Clamp | > 30 | Dofetilide: 0.01 |

| Nav1.5 | Patch Clamp | 5.2 | Lidocaine: 25 |

| Cav1.2 | Patch Clamp | 15.8 | Verapamil: 0.1 |

Experimental Protocol 1: Automated Patch Clamp Electrophysiology for Ion Channel Screening

-

Objective: To determine the inhibitory potential of a test compound on key cardiac ion channels.

-

Cell Lines: HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., hERG, Nav1.5, Cav1.2).

-

Methodology:

-

Cells are cultured to 70-90% confluency and harvested.

-

An automated patch clamp system (e.g., QPatch, Patchliner) is used for high-throughput recording.

-

Whole-cell voltage-clamp recordings are performed at room temperature or 37°C.

-

Specific voltage protocols are applied to elicit the ionic current of interest. For example, for hERG, a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is used to measure the tail current.

-

A cumulative concentration-response curve is generated by applying increasing concentrations of the test compound.

-

The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a Hill equation.

-

Experimental Protocol 2: Langendorff-Perfused Isolated Heart Model

-

Objective: To assess the effects of a test compound on cardiac electrophysiology and contractility in an ex vivo whole-heart preparation.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Methodology:

-

Animals are heparinized and anesthetized.

-

The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

A pressure transducer-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

-

Monophasic action potential (MAP) electrodes are placed on the epicardial surface to record action potential duration at 90% repolarization (APD90).

-

After a stabilization period, baseline parameters are recorded.

-

The test compound is perfused at increasing concentrations, and recordings are taken at steady-state for each concentration.

-

Arrhythmias can be induced by programmed electrical stimulation or by perfusion with pro-arrhythmic agents (e.g., isoproterenol, high calcium).

-

While specific data on CVT-2759 is not currently in the public domain, the established methodologies and known signaling pathways in cardiac arrhythmia research provide a robust framework for its potential investigation. Should data on CVT-2759 become available, this guide can be updated to incorporate specific findings on its mechanism of action, potency, and efficacy. For researchers and drug development professionals, understanding these fundamental principles is crucial for the evaluation of any novel anti-arrhythmic therapy. It is recommended to monitor scientific publications and clinical trial registries for future disclosures related to CVT-2759.

An In-depth Technical Guide to the Molecular Structure and Binding Affinity of CVT-2759

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2759 is a selective partial agonist of the A1 adenosine receptor.[1] This technical guide provides a detailed overview of its molecular structure, binding affinity, and the experimental protocols used to determine these characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. CVT-2759 has been investigated for its potential therapeutic applications, particularly in the context of cardiac arrhythmias, due to its ability to slow atrioventricular (AV) nodal conduction.[2]

Molecular Structure

CVT-2759, with the molecular formula C17H24N6O6, is an adenosine analog.[3] Its chemical structure is characterized by a modification at the 5' position of the ribose sugar with an ethylcarbamate group and a tetrahydrofuranyl group at the N6 position of the adenine base.[3]

IUPAC Name: [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate[3]

Canonical SMILES: CCNC(=O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O">C@HO[3]

Caption: 2D Molecular Structure of CVT-2759.

Binding Affinity

CVT-2759 is a partial agonist for the A1 adenosine receptor. Its binding affinity has been characterized in various studies, demonstrating its selectivity for the A1 subtype. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Receptor Subtype | Ligand | Preparation | Radioligand | Affinity (Ki/IC50) | Reference |

| A1 Adenosine Receptor | CVT-2759 | Guinea Pig Brain Membranes | [3H]CPX | Ki: 1.8 µM | [4] |

| A1 Adenosine Receptor | CVT-2759 | Not Specified | [3H]CPX | IC50: 0.18 µM (in absence of GTP) | [2] |

| A1 Adenosine Receptor | CVT-2759 | Not Specified | [3H]CPX | IC50: 9.5 µM (in presence of 1 mM GTP) | [2] |

| A1 Adenosine Receptor | CVT-2759 analog (compound 15) | Not Specified | Not Specified | Ki: 167 nM | [5] |

The variation in binding affinity values can be attributed to differences in experimental conditions, such as the tissue preparation (e.g., guinea pig brain membranes) and the presence or absence of guanine nucleotides like GTP. The significant shift in the IC50 value in the presence of GTP is characteristic of agonist binding to G protein-coupled receptors (GPCRs), where the presence of GTP promotes the low-affinity state of the receptor.

Experimental Protocols

The binding affinity of CVT-2759 to adenosine receptors is typically determined using radioligand binding assays. The following is a generalized protocol for such an assay.

Radioligand Binding Assay

This protocol outlines the key steps for a competitive radioligand binding assay to determine the affinity of a test compound like CVT-2759 for adenosine receptors.

-

Membrane Preparation:

-

Tissues or cells expressing the target adenosine receptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]CPX for A1 receptors) that specifically binds to the target receptor.

-

Increasing concentrations of the unlabeled test compound (e.g., CVT-2759).

-

The prepared cell membranes.

-

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is added instead of the test compound.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Generalized workflow for a radioligand binding assay.

Signaling Pathways

As a partial agonist of the A1 adenosine receptor, CVT-2759 modulates intracellular signaling pathways primarily through the Gαi/o subunit of the G protein.

Upon binding of CVT-2759 to the A1 receptor, the following signaling cascade is initiated:

-

G Protein Activation: The A1 receptor, a GPCR, is coupled to an inhibitory G protein (Gi/o). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects of Reduced cAMP: A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, and its reduced activity can affect various cellular processes, including ion channel function and gene expression.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. For instance, in cardiac cells, activation of the A1 receptor leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in cellular excitability. It can also lead to the inhibition of L-type calcium channels, reducing calcium influx.

-

Activation of Phospholipase C (PLC): In some cell types, the Gβγ subunit can also activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Caption: A1 adenosine receptor signaling pathway activated by CVT-2759.

Conclusion

CVT-2759 is a valuable research tool for studying the physiological and pathophysiological roles of the A1 adenosine receptor. Its partial agonism and selectivity make it a more nuanced modulator of A1 receptor signaling compared to full agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound, facilitating further investigation into its therapeutic potential.

References

- 1. Adenosine receptors and cardiovascular disease: the adenosine-1 receptor (A1) and A1 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cvt-2759 | C17H24N6O6 | CID 9801554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CVT-2759 analog | A1 AdoR部分激动剂 | MCE [medchemexpress.cn]

The Discovery and Development of CVT-2759: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2759 is a research compound identified as a potent and selective partial agonist of the A1 adenosine receptor (A1-ADOR). Its development was driven by the therapeutic potential of modulating the A1-ADOR for the treatment of cardiac arrhythmias. Unlike full agonists of the A1-ADOR, which can be limited by side effects such as high-grade atrioventricular (AV) block, bradycardia, and vasodilation, partial agonists like CVT-2759 were investigated for their ability to provide a more favorable therapeutic window. This document provides a comprehensive technical guide to the discovery and preclinical development of CVT-2759, summarizing key data, experimental protocols, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of CVT-2759.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 167 nM | Not Specified | A1 Adenosine Receptor Binding | [1] |

| IC50 (inhibition of [3H]CPX binding) | 0.18 µM (in absence of GTP) | Not Specified | Radioligand Binding | [2] |

| IC50 (inhibition of [3H]CPX binding) | 9.5 µM (in presence of 1 mM GTP) | Not Specified | Radioligand Binding | [2] |

| EC50 (S-H interval increase) | 3.1 µM | Guinea Pig (isolated heart) | Electrophysiology | [3] |

Table 2: In Vitro and Ex Vivo Efficacy

| Endpoint | Effect | Concentration Range | Model System | Reference |

| S-H Interval | Increased from 45 ± 1 to 60 ± 3 ms | 0.1–100 µM | Isolated Guinea Pig Heart | [3] |

| Atrial Rate | Moderate slowing (≤13%) | Not Specified | Isolated Guinea Pig Heart | [3] |

| Atrial or Ventricular Monophasic Action Potential Duration | No shortening | Not Specified | Isolated Guinea Pig Heart | [3] |

| Coronary Conductance | Increased | >10 µM | Isolated Guinea Pig Heart | [3] |

| cAMP Content | Full agonist activity (decrease) | Not Specified | Rat Adipocytes, Fischer Rat Thyroid Line 5 (FRTL-5) Cells | [3] |

| Isoproterenol-induced Spontaneous Ventricular Beats | Significantly inhibited | 10 µmol/L | Isolated Guinea Pig Hearts | [4] |

Mechanism of Action and Signaling Pathway

CVT-2759 acts as a partial agonist at the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The A1-ADOR is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channels, which in cardiac tissue, can lead to a slowing of the heart rate and conduction.

The partial agonism of CVT-2759 is a key characteristic. While it can activate the A1-ADOR to produce a submaximal response compared to full agonists like adenosine, it can also act as an antagonist in the presence of a full agonist, attenuating its effects. This property is thought to contribute to its safer cardiovascular profile.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for A1 Adenosine Receptor

-

Objective: To determine the binding affinity (Ki and IC50) of CVT-2759 for the A1 adenosine receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line or tissue known to express the A1 adenosine receptor.

-

Radioligand: A radiolabeled antagonist with high affinity for the A1-ADOR, such as [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]CPX), is commonly used.

-

Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (CVT-2759). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation. The assay is also performed in the presence and absence of a non-hydrolyzable GTP analog (e.g., GppNHp or GTPγS) to assess the agonist or antagonist nature of the compound. A shift in the IC50 value in the presence of GTP is indicative of agonist activity.

-

Isolated Langendorff-Perfused Guinea Pig Heart Electrophysiology

-

Objective: To evaluate the electrophysiological effects of CVT-2759 on cardiac parameters such as atrioventricular (AV) conduction (S-H interval), heart rate, and action potential duration.

-

General Protocol:

-

Heart Isolation: Guinea pigs are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Electrophysiological Recordings: Platinum electrodes are placed on the surface of the right atrium and the apex of the left ventricle to record a surface electrocardiogram (ECG). A stimulating electrode is placed on the right atrium for pacing. Monophasic action potentials can be recorded from the epicardial surface of the atria and ventricles using specialized electrodes.

-

Drug Administration: After a stabilization period, CVT-2759 is added to the perfusate at increasing concentrations.

-

Data Acquisition and Analysis: The S-H interval (a measure of AV nodal conduction time), heart rate, and the duration of monophasic action potentials are measured at baseline and in the presence of the drug.

-

cAMP Accumulation Assay

-

Objective: To determine the functional effect of CVT-2759 on adenylyl cyclase activity through the A1 adenosine receptor.

-

General Protocol:

-

Cell Culture: Cells endogenously expressing the A1 adenosine receptor (e.g., rat adipocytes or FRTL-5 cells) are cultured.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin).

-

Drug Treatment: Cells are co-incubated with the adenylyl cyclase activator and varying concentrations of CVT-2759.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay (e.g., ELISA or TR-FRET).

-

Data Analysis: The ability of CVT-2759 to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency and efficacy as an A1-ADOR agonist.

-

Discovery and Development Workflow

The development of CVT-2759 as a research compound likely followed a structured drug discovery and preclinical development process, typical for a biopharmaceutical company like CV Therapeutics.

Conclusion

CVT-2759 is a well-characterized partial agonist of the A1 adenosine receptor that demonstrates potential for the selective modulation of cardiac electrophysiology. The data generated during its preclinical development highlight its ability to slow atrioventricular conduction with a reduced risk of the adverse effects associated with full A1-ADOR agonists. This technical summary provides a foundation for further research into the therapeutic applications of selective A1 adenosine receptor partial agonists.

References

- 1. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts [jove.com]

The Modulatory Role of CVT-2759 on Adenosine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-2759 is a selective partial agonist of the A1 adenosine receptor (A1AR), a G protein-coupled receptor critically involved in cardiovascular physiology. This technical guide provides an in-depth analysis of CVT-2759's mechanism of action, focusing on its modulation of adenosine signaling pathways. Through a synthesis of available preclinical data, this document details the binding affinity, functional potency, and downstream cellular effects of CVT-2759. Particular emphasis is placed on its tissue-specific effects, where it acts as a partial agonist in tissues with low A1AR density, such as the heart, and as a full agonist in tissues with high A1AR expression, like adipocytes. This unique pharmacological profile allows for a targeted therapeutic effect, specifically the slowing of atrioventricular (AV) nodal conduction, without inducing the significant side effects associated with full A1AR agonists. This guide also provides detailed experimental protocols for key assays used to characterize CVT-2759 and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Adenosine Signaling

Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes, particularly in the cardiovascular system. Its effects are mediated by four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are coupled to different G proteins, leading to distinct downstream signaling cascades.

-

A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels.

-

A2A and A2B Receptors: Primarily couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP.

The A1 adenosine receptor is of particular interest in cardiovascular medicine due to its role in regulating heart rate, AV nodal conduction, and myocardial contractility. Activation of A1ARs in the heart leads to negative chronotropic (slowing of heart rate), dromotropic (slowing of AV conduction), and inotropic (reduction in contractility) effects.

CVT-2759: A Selective A1 Adenosine Receptor Partial Agonist

CVT-2759 is a small molecule designed to selectively target the A1 adenosine receptor. Its key characteristic is its partial agonist activity, which allows for a fine-tuned modulation of A1AR signaling. This contrasts with full agonists, which can lead to excessive receptor activation and undesirable side effects such as high-grade AV block and profound bradycardia.

Binding Affinity and Selectivity

The affinity of a ligand for its receptor is a critical determinant of its potency. While comprehensive data for CVT-2759 across all adenosine receptor subtypes from a single study is not publicly available, the available information indicates a notable affinity and selectivity for the A1AR.

| Compound | Receptor Subtype | Preparation | Ki (nM) | Reference |

|---|---|---|---|---|

| CVT-2759 analog | Human A1AR | 167 | ||

| CVT-2759 | Guinea Pig A1AR | 1800 |

The data suggests that while the analog shows nanomolar affinity, CVT-2759 itself has a micromolar affinity for the guinea pig A1AR. Further studies are required to fully characterize its binding profile across all human adenosine receptor subtypes.

Functional Potency and Efficacy

The partial agonism of CVT-2759 is most evident in its functional effects on cardiovascular parameters. In isolated heart preparations, CVT-2759 has been shown to slow AV nodal conduction, a key therapeutic effect for controlling ventricular rate in atrial tachyarrhythmias, without causing complete heart block.

| Parameter | Experimental Model | EC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| S-H Interval Prolongation | Isolated Guinea Pig Heart | 3.1 | Slowing of AV Nodal Conduction |

Modulation of Downstream Signaling Pathways

The primary mechanism by which CVT-2759 exerts its effects is through the modulation of the A1AR-mediated signaling cascade.

Inhibition of Adenylyl Cyclase and cAMP Production

Unraveling the Partial Agonism of CVT-2759 at the A1 Adenosine Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of CVT-2759, a selective partial agonist of the A1 adenosine receptor (A1-AR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to elucidate the compound's unique profile. CVT-2759 demonstrates tissue-specific effects, acting as a partial agonist in cardiac tissue while exhibiting full agonism in other cell types, highlighting its therapeutic potential for cardiac arrhythmias with a reduced side-effect profile compared to full A1-AR agonists.

Core Pharmacological Data

The partial agonism of CVT-2759 at the A1 adenosine receptor has been characterized through a series of radioligand binding and functional assays. The data presented below summarizes its binding affinity and functional potency, drawing comparisons with endogenous full agonists like adenosine.

Radioligand Binding and Functional Assay Data

| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| CVT-2759 | Radioligand Binding ([3H]CPX displacement) | Guinea Pig Brain Membranes | Ki | 1.8 µM | [1] |

| CVT-2759 | Functional Assay (AV Nodal Conduction) | Isolated Guinea Pig Heart | EC50 | 3.1 µM | [1] |

| CVT-2759 | Functional Assay (cAMP Inhibition) | Rat Adipocytes | Agonist Activity | Full Agonist | [1] |

| CVT-2759 | Functional Assay (cAMP Inhibition) | Fischer Rat Thyroid Line 5 (FRTL-5) Cells | Agonist Activity | Full Agonist | [1] |

| CVT-2759 Analog | Radioligand Binding | Not Specified | Ki | 167 nM | [2] |

Signaling Pathways and Mechanism of Partial Agonism

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), which in cardiac myocytes leads to a decrease in calcium influx and an increase in potassium efflux, ultimately resulting in the observed negative chronotropic and dromotropic effects.

A full agonist, such as adenosine, elicits a maximal response from this pathway. In contrast, a partial agonist like CVT-2759 binds to the receptor but induces a submaximal response, even at saturating concentrations. This is conceptually illustrated in the signaling diagrams below.

A1 Receptor Signaling: Full vs. Partial Agonist

Caption: A1 receptor signaling by a full versus a partial agonist.

The partial agonism of CVT-2759 in cardiac tissue is particularly advantageous. It can attenuate the pro-arrhythmic effects of catecholamines, which are often elevated during pathological conditions, without causing excessive bradycardia or atrioventricular block that can be associated with full A1-AR agonists.[3] This is because, at higher concentrations, a full agonist like adenosine will produce a greater effect, potentially leading to adverse events, whereas CVT-2759's effect plateaus at a submaximal level.[3]

Detailed Experimental Methodologies

The characterization of CVT-2759's partial agonism relies on a suite of established in vitro assays. The following sections detail the generalized protocols for these key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of CVT-2759 for the A1 adenosine receptor.

-

Membrane Preparation:

-

Tissue (e.g., guinea pig brain) is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled A1-AR antagonist (e.g., [3H]CPX) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (CVT-2759) are added to displace the radioligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of CVT-2759 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Inhibition Assay

This functional assay measures the ability of CVT-2759 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

-

Cell Culture and Treatment:

-

A suitable cell line expressing the A1-AR (e.g., FRTL-5 cells or adipocytes) is cultured.

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with an agent such as forskolin.

-

Cells are then treated with varying concentrations of CVT-2759.

-

-

Cell Lysis and cAMP Measurement:

-

The cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., ELISA or HTRF assay).

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of CVT-2759.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are calculated from this curve. The Emax value relative to a full agonist determines the degree of partial agonism.

-

Experimental Workflow for Characterizing A1-AR Agonism

The logical flow for characterizing a compound like CVT-2759 at the A1 receptor is depicted below.

Caption: Workflow for A1 receptor agonist characterization.

Conclusion

CVT-2759 exhibits the distinct characteristics of a partial agonist at the A1 adenosine receptor in cardiac tissues. This property allows for a more nuanced modulation of the A1-AR signaling pathway compared to full agonists, offering a promising therapeutic window for the treatment of cardiac arrhythmias by selectively attenuating excessive catecholaminergic stimulation without inducing profound cardiodepressive side effects. The tissue-dependent nature of its agonism, being a full agonist in adipocytes and a partial agonist in the heart, underscores the complexity of A1-AR pharmacology and highlights the potential for developing tissue-selective A1-AR modulators. Further research into the structural and G-protein coupling differences that underpin this selectivity will be crucial for the development of next-generation A1-AR targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cardiac Studies with CVT-510 (Tecadenoson)

A Note on the Compound Name: The compound "CVT-2759" as specified in the query does not correspond to a known agent in cardiac research based on available literature. It is highly probable that this is a typographical error and the intended compound is CVT-510 , also known as Tecadenoson .[1][2][3][4] This document will, therefore, focus on the experimental protocols for CVT-510, a selective adenosine A1 receptor agonist.[1][2][5]

Introduction

CVT-510 (Tecadenoson) is a potent and selective agonist for the adenosine A1 receptor, which is abundantly expressed in the heart.[1][2][6] Activation of this G-protein coupled receptor is associated with negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects, particularly in the supraventricular tissues of the heart.[2][7] These properties make CVT-510 a compound of interest for the treatment of cardiac arrhythmias, such as paroxysmal supraventricular tachycardia (PSVT).[2][3][5][8] Unlike the endogenous agonist adenosine, which activates all four adenosine receptor subtypes, CVT-510's selectivity for the A1 receptor minimizes off-target effects like vasodilation and bronchoconstriction, which are mediated by A2A, A2B, and A3 receptors.[2][5]

Mechanism of Action

In cardiac myocytes, the adenosine A1 receptor is coupled to an inhibitory G-protein (Gi).[6] Upon binding of CVT-510, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP counteracts the effects of catecholamines (e.g., isoproterenol), thereby exerting an anti-adrenergic effect. Additionally, the βγ-subunits of the activated Gi protein can directly activate the acetylcholine-sensitive potassium current (IKACh), leading to hyperpolarization and shortening of the action potential duration in atrial myocytes.

Data Presentation

Table 1: Electrophysiological Effects of CVT-510 in Isolated Guinea Pig Hearts

| Parameter | EC50 (nM) | Effect | Reference |

| S-H Interval Prolongation | 41 | Slowing of AV nodal conduction | [9] |

| Atrial Monophasic Action Potential Shortening | 73 | Shortening of atrial action potential duration | [9] |

| Coronary Conductance Increase | 200 | Vasodilation | [9] |

Table 2: Comparative Effects of CVT-510 and Diltiazem on Cardiac Parameters

| Parameter | CVT-510 (40 nM) | Diltiazem (1 µM) | Reference |

| S-H Interval Prolongation | ~10 ms | ~10 ms | [9] |

| Left Ventricular Developed Pressure | No significant change | Significant reduction | [9] |

| Coronary Conductance | No significant change | Marked increase | [9] |

| Ventricular Monophasic Action Potential | No effect | Not specified | [9] |

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted for guinea pigs, a common model for studying the cardiac effects of adenosine agonists.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (KHB)

-

Collagenase solution (e.g., Type II)

-

Stop solution (KHB with 10% fetal bovine serum)

-

Calcium-tolerant Tyrode's solution

Procedure:

-

Anesthetize a guinea pig according to approved animal care protocols.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with calcium-free KHB for 5-7 minutes to wash out blood.

-

Switch to perfusion with KHB containing collagenase until the heart becomes flaccid (approximately 5-10 minutes).

-

Remove the heart from the apparatus, mince the ventricular tissue, and gently triturate to dissociate the cells.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Stop the enzymatic digestion by adding the stop solution.

-

Allow the myocytes to settle by gravity and resuspend them in calcium-tolerant Tyrode's solution.

-

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

-

The resulting rod-shaped, quiescent cardiomyocytes are ready for electrophysiological or calcium imaging studies.

Patch-Clamp Electrophysiology: Measurement of IKAdo

This protocol details the whole-cell patch-clamp technique to measure the acetylcholine-activated potassium current (IKAdo), which is activated by CVT-510 in atrial myocytes.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Micromanipulator

-

Perfusion system

-

Internal (pipette) solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).

-

External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

CVT-510 stock solution.

Procedure:

-

Plate isolated atrial myocytes in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with the external solution.

-

Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a myocyte with the pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps to elicit membrane currents.

-

Establish a baseline recording in the external solution.

-

Perfuse the cell with varying concentrations of CVT-510 in the external solution.

-

Record the changes in the holding current and the current-voltage relationship to quantify the activation of IKAdo by CVT-510.

Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium transients in response to CVT-510 using the fluorescent indicator Fluo-4 AM.

Materials:

-

Confocal or fluorescence microscopy system

-

Fluo-4 AM

-

Pluronic F-127

-

Tyrode's solution

-

Field stimulation electrodes

-

CVT-510 stock solution

Procedure:

-

Load isolated cardiomyocytes with 5 µM Fluo-4 AM in Tyrode's solution containing 0.02% Pluronic F-127 for 30 minutes at room temperature.[10]

-

Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.

-

Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage.

-

Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.

-

Acquire baseline fluorescence images using an appropriate excitation (e.g., 488 nm) and emission (e.g., >505 nm) wavelength.[11]

-

Perfuse the cells with Tyrode's solution containing the desired concentration of CVT-510.

-

Record the changes in the amplitude, duration, and frequency of the calcium transients in the presence of the compound.

-

To investigate the anti-adrenergic effects, co-perfuse with an adrenergic agonist like isoproterenol, with and without CVT-510.

Mandatory Visualizations

Caption: Signaling pathway of CVT-510 in cardiomyocytes.

Caption: Experimental workflow for in vitro cardiac studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CVT-510: a selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of an A1 adenosine receptor agonist (CVT-510) with diltiazem for slowing of AV nodal conduction in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. In Situ Calibration of Nucleoplasmic versus Cytoplasmic Ca2+ Concentration in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and enrichment of Ca2+-tolerant myocytes for biochemical experiments from guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CVT-2759 in Guinea Pig Isolated Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing CVT-2759, a partial adenosine A₁ receptor agonist, in ex vivo guinea pig isolated heart preparations. This document outlines the compound's mechanism of action, experimental protocols for the Langendorff perfusion method, and expected physiological responses.

Introduction

CVT-2759 is a selective partial agonist for the adenosine A₁ receptor. In the heart, activation of A₁ receptors is known to produce negative chronotropic (decreased heart rate), dromotropic (decreased atrioventricular conduction), and inotropic (decreased contractility) effects. Due to its partial agonist nature, CVT-2759 offers a more moderate and potentially more therapeutically targeted effect compared to full adenosine agonists, with a primary action of selectively slowing atrioventricular (AV) conduction.[1] This makes the isolated guinea pig heart model an excellent platform to investigate the direct cardiac effects of CVT-2759, independent of systemic physiological influences.[2]

Mechanism of Action

CVT-2759 exerts its effects by binding to and activating adenosine A₁ receptors on the surface of cardiomyocytes. These receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). Upon activation, the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream consequences, including:

-

Modulation of Ion Channels: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and opening probability of L-type calcium channels. This results in decreased calcium influx during the action potential, contributing to a negative inotropic effect.

-

Anti-Adrenergic Effects: The primary mechanism of action of CVT-2759 involves antagonizing the effects of catecholamines.[3] By inhibiting cAMP production, CVT-2759 effectively counteracts the positive chronotropic, inotropic, and dromotropic effects induced by β-adrenergic receptor stimulation.[3]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of CVT-2759 on key cardiovascular parameters in isolated guinea pig hearts.

| Parameter | Concentration (µM) | Observed Effect | Reference |

| S-H Interval | 0.1 - 100 | Dose-dependent increase from 45 ± 1 ms to 60 ± 3 ms | [1] |

| 3.1 | Half-maximal effect (EC₅₀) | [1] | |

| Atrial Rate | ≤ 100 | Moderate slowing by ≤13% | [1] |

| AV Block | ≤ 100 | Did not cause second-degree AV block | [1] |

| Coronary Conductance | > 10 | Increased | [1] |

| Monophasic Action Potential Duration (Atrial & Ventricular) | Not specified | No shortening observed | [1] |

Experimental Protocols

This section details the protocol for studying the effects of CVT-2759 using a Langendorff-perfused isolated guinea pig heart.

Materials and Reagents

-

Animals: Male Dunkin-Hartley guinea pigs (300-400g)

-

Anesthetic: Sodium pentobarbital (or other suitable anesthetic)

-

Anticoagulant: Heparin

-

Perfusion Buffer (Krebs-Henseleit Solution):

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

CaCl₂: 2.5 mM

-

MgSO₄: 1.2 mM

-

KH₂PO₄: 1.2 mM

-

NaHCO₃: 25 mM

-

Glucose: 11 mM

-

The solution should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

-

-

CVT-2759 Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in the Krebs-Henseleit buffer. Ensure the final solvent concentration does not exceed a level known to not affect cardiac function (typically <0.1%).

-

Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and perfusion pump or gravity-feed system.

-

Monitoring Equipment:

-

Intraventricular balloon catheter connected to a pressure transducer for measuring left ventricular pressure (LVP) and deriving dP/dt.

-

ECG electrodes to record a surface electrocardiogram.

-

Flow probe or timed collection to measure coronary flow.

-

Data acquisition system.

-

Heart Preparation and Mounting

-

Anesthetize the guinea pig and administer heparin to prevent coagulation.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to arrest contractile activity.

-

Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

-

Secure the aorta with a ligature and immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure or constant flow.

-

Trim away excess lung and other non-cardiac tissue.

Experimental Procedure

-

Stabilization: Allow the heart to stabilize for a minimum of 30 minutes. During this period, ensure stable heart rate, LVP, and coronary flow.[4]

-

Baseline Recording: Record baseline data for all parameters (heart rate, LVP, dP/dt_max, dP/dt_min, coronary flow, and ECG intervals) for at least 15 minutes.

-

CVT-2759 Administration: Introduce CVT-2759 into the perfusion buffer at ascending concentrations. A typical concentration range to explore would be from 0.1 µM to 100 µM.[1]

-

Dose-Response: Perfuse the heart with each concentration for a period of 15 minutes to allow for a steady-state effect to be reached before recording data.[4]

-

Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to assess the reversibility of the effects.

-

(Optional) Adrenergic Challenge: To investigate the anti-adrenergic properties of CVT-2759, the protocol can be modified to include co-perfusion with a β-adrenergic agonist like isoproterenol. In this case, after establishing a stable response to isoproterenol, CVT-2759 can be introduced to observe its modulatory effects.

Visualizations

Signaling Pathway of CVT-2759 in Cardiomyocytes

Caption: Signaling cascade of CVT-2759 in cardiomyocytes.

Experimental Workflow for CVT-2759 in Langendorff Preparation

Caption: Experimental workflow for CVT-2759 administration.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Langendorff Heart Studies - CorDynamics [cordynamics.com]

- 3. Adenosine A1 and A2 receptor agonists alter cardiac functions and prostacyclin release in the isolated guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for CVT-2759 in Electrophysiology Recording

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of CVT-2759 in electrophysiological studies. CVT-2759 is a potent and selective blocker of voltage-gated sodium channels (NaV), a critical class of ion channels involved in the initiation and propagation of action potentials in excitable cells.[1] Understanding the interaction of CVT-2759 with these channels is paramount for neuroscience, cardiology, and pain research.

The following sections detail the mechanism of action of CVT-2759, its electrophysiological effects, and standardized protocols for its application in various recording configurations. The provided methodologies are designed to ensure robust and reproducible results for researchers investigating the therapeutic potential and pharmacological properties of this compound.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

CVT-2759 exerts its physiological effects by binding to and inhibiting the function of voltage-gated sodium channels. These channels are integral membrane proteins that undergo conformational changes in response to changes in the membrane potential, leading to a transient influx of sodium ions.[1] This sodium current is responsible for the rapid depolarization phase of the action potential.

By blocking these channels, CVT-2759 effectively reduces the inward sodium current, thereby increasing the threshold for action potential firing and slowing nerve impulse conduction. The primary application of CVT-2759 is in the study of diseases characterized by hyperexcitability of neurons or muscle cells, such as epilepsy, cardiac arrhythmias, and neuropathic pain.

Signaling Pathway of a Voltage-Gated Sodium Channel

Caption: Signaling pathway of a voltage-gated sodium channel and the inhibitory action of CVT-2759.

Electrophysiological Effects of CVT-2759

The application of CVT-2759 leads to several measurable changes in the electrophysiological properties of excitable cells. These effects can be quantified using techniques such as patch-clamp electrophysiology.[2]

| Parameter | Effect of CVT-2759 | Typical Measurement |

| Peak Sodium Current (INa) | Decrease | Voltage-Clamp |

| Action Potential Threshold | Increase (more positive) | Current-Clamp |

| Action Potential Upstroke Velocity (dV/dt) | Decrease | Current-Clamp |

| Action Potential Firing Frequency | Decrease | Current-Clamp |

| IC50 | Varies by channel subtype | Voltage-Clamp |

Experimental Protocols

The following protocols are designed for investigating the effects of CVT-2759 on voltage-gated sodium channels in cultured cells (e.g., HEK293 cells expressing a specific NaV subtype, or primary neurons).

Whole-Cell Voltage-Clamp Recording